molecular formula C18H19N7O3S B2653001 methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate CAS No. 1797160-74-7

methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate

Cat. No. B2653001
CAS RN: 1797160-74-7
M. Wt: 413.46
InChI Key: PBXFXWRPFJJONH-UHFFFAOYSA-N
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Description

“Methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound containing nitrogen atoms . These types of compounds are known to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . For instance, 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have been synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . For instance, the structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the coordination chemistry of Ru complexes with 2-(N-methyl-1H-1,2,4-triazol-5-yl)pyridine was a target of intensive research . It was established that depending on the conditions, the compound can provide both N1 and N4 for coordination with ruthenium .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the 1H NMR and 13C NMR spectra of similar compounds have been reported .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, a key component of the compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-Triazoles are used in polymer chemistry. Their spectacular features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Supramolecular Chemistry

1,2,3-Triazoles have applications in supramolecular chemistry due to their hydrogen bonding ability .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Chemical Biology

1,2,3-Triazoles are used in chemical biology . They are one of the most important active pharmaceutical scaffolds .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging .

Materials Science

1,2,3-Triazoles are used in materials science . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, the cytotoxic activities of synthesized 1,2,4-triazole derivatives were evaluated against human cancer cell lines including MCF-7, Hela, and A549 using MTT assay . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Safety and Hazards

The safety of similar compounds has been evaluated. For instance, the safety of synthesized 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line . It was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of similar compounds could involve the synthesis and evaluation of more derivatives, with the aim of discovering and developing more effective and potent anticancer agents . Further studies could also focus on understanding the coordination behavior of the ligand, which could lead to the synthesis of both complexes with bridging ligands and chelates .

properties

IUPAC Name

methyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3S/c1-28-18(27)13-4-7-29-17(13)23-16(26)12-2-5-24(6-3-12)14-8-15(21-10-20-14)25-11-19-9-22-25/h4,7-12H,2-3,5-6H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXFXWRPFJJONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate

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